![molecular formula C13H10ClNO B15213466 5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound that features a unique combination of a butadienyl group and a chlorophenyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole can be achieved through several methods. One common approach involves the Heck reaction, where a palladium-catalyzed coupling of olefins and β-bromostyrenes is employed . This method provides good yields and allows for the formation of the desired conjugated diene structure.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the oxazole ring and chlorophenyl group.
(E)-Buta-1,3-dien-1-ylbenzene: Similar diene structure but different substituents.
Uniqueness
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole is unique due to the presence of the oxazole ring and the chlorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H10ClNO |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C13H10ClNO/c1-2-3-4-12-9-13(15-16-12)10-5-7-11(14)8-6-10/h2-9H,1H2/b4-3+ |
Clave InChI |
UGVKOKJKLBFYRK-ONEGZZNKSA-N |
SMILES isomérico |
C=C/C=C/C1=CC(=NO1)C2=CC=C(C=C2)Cl |
SMILES canónico |
C=CC=CC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
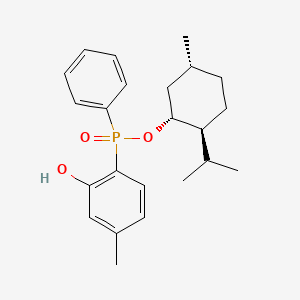
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
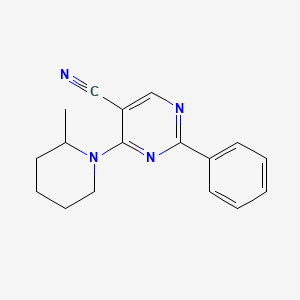
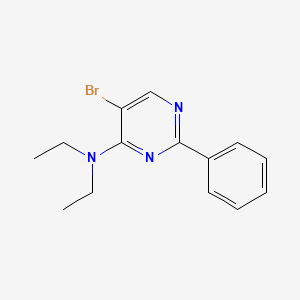
![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)
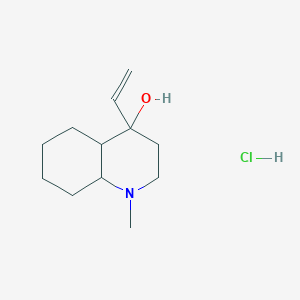
![Furo[3,4-d]isoxazole](/img/structure/B15213435.png)
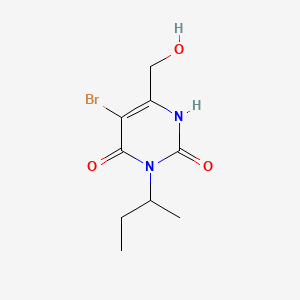
![1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one](/img/structure/B15213443.png)
![2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione](/img/structure/B15213444.png)
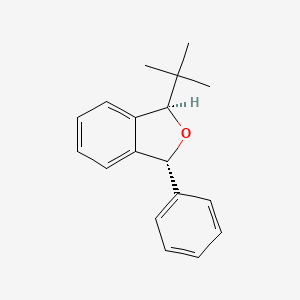
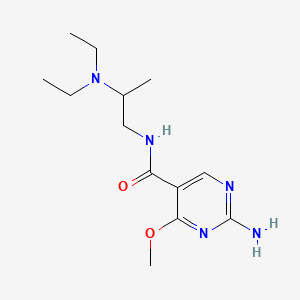
![2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213479.png)
